molecular formula C11H7Cl3N2O2S B7471382 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide

3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide

Cat. No.: B7471382
M. Wt: 337.6 g/mol
InChI Key: RPKGHMYTFYRIJB-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a dichlorobenzene ring and a chloropyridine ring, making it a heterocyclic compound with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-chloropyridin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms on the benzene and pyridine rings can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide has several scientific research applications, including:

    Medicinal chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biological research: The compound is used as a tool to study enzyme inhibition and protein interactions.

    Industrial applications: It can be used in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-chloropyridin-4-yl)benzenesulfonamide
  • 3,4-dichloro-N-(4-pyridyl)benzenesulfonamide
  • 3,4-dichloro-N-(3-pyridyl)benzenesulfonamide

Uniqueness

3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide is unique due to the presence of both dichlorobenzene and chloropyridine rings, which confer distinct chemical and biological properties. The combination of these rings enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3,4-dichloro-N-(3-chloropyridin-4-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O2S/c12-8-2-1-7(5-9(8)13)19(17,18)16-11-3-4-15-6-10(11)14/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKGHMYTFYRIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=NC=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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